molecular formula C17H17ClN4S B11042364 N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide

N-[(4-chlorophenyl)carbamothioyl]-3,4-dihydroisoquinoline-2(1H)-carboximidamide

Cat. No.: B11042364
M. Wt: 344.9 g/mol
InChI Key: RNSGUJCQGRSJNN-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-N’-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-N’-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]THIOUREA typically involves the reaction of 4-chloroaniline with 3,4-dihydroisoquinoline-2(1H)-carbaldehyde in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-N’-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-N’-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: A simpler thiourea derivative with similar chemical properties.

    N-(4-Chlorophenyl)thiourea: A closely related compound with a similar structure but lacking the isoquinoline moiety.

    N’-[3,4-Dihydro-2(1H)-isoquinolinyl(imino)methyl]thiourea: Another related compound with a similar isoquinoline structure.

Uniqueness

N-(4-CHLOROPHENYL)-N’-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]THIOUREA is unique due to the presence of both the 4-chlorophenyl and isoquinoline moieties, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

Molecular Formula

C17H17ClN4S

Molecular Weight

344.9 g/mol

IUPAC Name

(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-(4-chlorophenyl)thiourea

InChI

InChI=1S/C17H17ClN4S/c18-14-5-7-15(8-6-14)20-17(23)21-16(19)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2,(H3,19,20,21,23)

InChI Key

RNSGUJCQGRSJNN-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)/C(=N/C(=S)NC3=CC=C(C=C3)Cl)/N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=NC(=S)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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